N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide
Overview
Description
N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide is a complex organic compound characterized by its trifluoromethyl group and oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. The trifluoromethyl group is introduced using reagents like trifluoromethanesulfonic anhydride or trifluoromethyl iodide. The phenyl ring is then functionalized with a chloroacetamide group under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reagent concentrations. Continuous flow chemistry techniques can be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.
Biology: The biological applications of this compound include its use as a potential antimicrobial and antiproliferative agent. Studies have shown that derivatives of this compound exhibit promising activity against bacterial and fungal species, as well as cancer cell lines.
Medicine: In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with various molecular targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: In the industry, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts unique properties to the materials, such as increased resistance to degradation and improved performance.
Mechanism of Action
The mechanism by which N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to bind to these targets, leading to the inhibition of microbial growth or cancer cell proliferation. The exact pathways involved depend on the specific application and target organism or cell type.
Comparison with Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide
N-(4-(4-fluorophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness: N1-{2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-chloroacetamide stands out due to its trifluoromethyl group, which provides enhanced stability and reactivity compared to similar compounds. This unique feature makes it particularly valuable in applications requiring robust chemical properties.
Properties
IUPAC Name |
2-chloro-N-[2-methyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N3O2/c1-6-4-7(2-3-8(6)17-9(20)5-13)10-18-19-11(21-10)12(14,15)16/h2-4H,5H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSNGDYVLGRPEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN=C(O2)C(F)(F)F)NC(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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